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molecular formula C11H13ClO B1627499 3-(3,4-Dimethylphenyl)propanoyl chloride CAS No. 26801-37-6

3-(3,4-Dimethylphenyl)propanoyl chloride

Cat. No. B1627499
M. Wt: 196.67 g/mol
InChI Key: XZCZIHWDJYONPA-UHFFFAOYSA-N
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Patent
US06479424B1

Procedure details

A 1 L three-neck round bottom flask equipped with a condenser, magnetic stir bar, thermometer, and a nitrogen inlet was charged with 3-(3,4-dimethylphenyl) propionic acid (64.0 g, 0.359 mol), dichloromethane (500 mL), and thionyl chloride (110 mL, 1.5 mol). The reaction mixture was stirred at reflux for 7 hours. Dichloromethane and excess thionyl chloride were removed by rotary evaporation under reduced pressure to yield 3-(3,4-dimethylphenyl)propionyl chloride as an amber oil (70.6 g, 100% conversion by GC).
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH2:9][CH2:10][C:11]([OH:13])=O)[CH:5]=[CH:6][C:7]=1[CH3:8].S(Cl)([Cl:16])=O>ClCCl>[CH3:1][C:2]1[CH:3]=[C:4]([CH2:9][CH2:10][C:11]([Cl:16])=[O:13])[CH:5]=[CH:6][C:7]=1[CH3:8]

Inputs

Step One
Name
Quantity
64 g
Type
reactant
Smiles
CC=1C=C(C=CC1C)CCC(=O)O
Name
Quantity
110 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 L three-neck round bottom flask equipped with a condenser, magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
Dichloromethane and excess thionyl chloride were removed by rotary evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1C)CCC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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